molecular formula C17H16ClFO B1343501 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898794-24-6

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1343501
CAS No.: 898794-24-6
M. Wt: 290.8 g/mol
InChI Key: OHRGMRRGLPTTAB-UHFFFAOYSA-N
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Description

3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a dimethylphenyl group, and a fluorine atom attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,4-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 3-(2,4-dimethylphenyl)-4’-fluorobenzoic acid.

    Reduction: 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropanol.

    Substitution: 3’-Methoxy-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone.

Scientific Research Applications

3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3’-Chloro-3-(2,4-dimethylphenyl)propiophenone
  • 3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone
  • 3’-Fluoro-3-(2,4-dimethylphenyl)propiophenone

Comparison: Compared to its analogs, 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone is unique due to the simultaneous presence of both chloro and fluoro substituents. This dual substitution can significantly alter its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGMRRGLPTTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644692
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-24-6
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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